Biotin-PEG4-Alkyne

Overview

Description

Biotin-PEG4-Alkyne: is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and an alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with azide-containing molecules .

Mechanism of Action

Target of Action

Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used as a biotinylation reagent . The primary targets of this compound are azide-modified molecules in biological systems . The compound is designed to bind to these targets and introduce a biotin tag, which can be subsequently detected with streptavidin, avidin, or NeutrAvidin biotin-binding protein .

Mode of Action

This compound interacts with its targets through a copper-catalyzed click reaction . This reaction involves the alkyne group in the compound reacting with azide groups in the target molecules to form a stable triazole linkage . This enables efficient and specific conjugation of derivatized molecules in biological samples .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the compound and azide-modified target molecules . The resulting biotin-tagged molecules can then be detected and analyzed in various biochemical assays.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG4 (polyethylene glycol) component . PEG is a hydrophilic polymer that enhances the water solubility of the compound . This increases the bioavailability of the compound, allowing it to effectively reach and react with its targets in biological systems .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-modified target molecules . This allows for the specific labeling of these targets with a biotin tag . The biotin-tagged molecules can then be detected and analyzed, facilitating various applications such as biomarker discovery, protein interaction studies, and cell tracking .

Action Environment

The action of this compound is influenced by various environmental factors. The presence of copper ions is necessary for the copper-catalyzed click reaction to occur . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH. The peg component of the compound provides good stability and bioactivity, enhancing its performance in various biological environments .

Biochemical Analysis

Biochemical Properties

The Acetylene-PEG4-biotin conjugate plays a significant role in biochemical reactions. The terminal acetylene group provides a reaction site suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The PEG4 component enhances the compound’s water solubility and biocompatibility . Biotin, a vitamin derivative, binds with high affinity to avidin and streptavidin proteins, making it useful for affinity purification and detection analysis .

Molecular Mechanism

The molecular mechanism of action of the Acetylene-PEG4-biotin conjugate is largely dependent on its biotin component. Biotin binds strongly to avidin and streptavidin proteins, which can be leveraged in various biochemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG linker and an alkyne group. The process typically involves:

- Activation of biotin with a suitable activating agent.

- Conjugation of the activated biotin with a PEG linker.

- Introduction of the alkyne group to the PEG linker.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .

Common Reagents and Conditions:

Reagents: Copper (I) catalyst, azide-containing molecules.

Conditions: Typically carried out in aqueous or organic solvents at room temperature.

Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated molecule with a stable triazole linkage .

Scientific Research Applications

Chemistry: Biotin-PEG4-Alkyne is used in the synthesis of bioconjugates and in click chemistry reactions to label and modify molecules .

Biology: In biological research, this compound is used for the biotinylation of proteins, nucleic acids, and other biomolecules. This allows for the subsequent detection and purification of these biotinylated molecules using streptavidin or avidin .

Medicine: this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable linkages with biomolecules makes it valuable in drug delivery and imaging applications .

Industry: In industrial applications, this compound is used in the production of biotinylated reagents and in the development of new materials with specific properties .

Comparison with Similar Compounds

- Azide-PEG3-Biotin

- Dibenzocyclooctyne-PEG4-Biotin

- Biotin-Picolyl Azide

Uniqueness: Biotin-PEG4-Alkyne is unique due to its combination of a biotin moiety, a PEG linker, and an alkyne group. This combination allows for efficient and specific bioconjugation through click chemistry, making it highly versatile for various applications in research and industry .

Biological Activity

Biotin-PEG4-Alkyne is a specialized biotinylation reagent that plays a significant role in various biological applications, particularly in protein labeling and detection. This compound is characterized by its alkyne functionality, which allows it to engage in bio-orthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

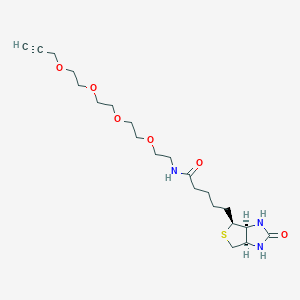

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer and an alkyne group. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation with azide-containing biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 457.58 g/mol |

| Chemical Composition | C21H35N3O6S |

| CAS Number | 1262681-31-1 |

| Solubility | DMSO, DMF, MeOH |

| Purity | >95% (HPLC) |

| Appearance | White to grey amorphous solid |

| Storage Conditions | -20°C, desiccated |

This compound functions through a click chemistry mechanism that allows for the selective labeling of biomolecules. When introduced into biological systems containing azide-functionalized molecules (such as proteins or nucleic acids), this compound reacts to form stable triazole linkages. This reaction is particularly advantageous for applications requiring high specificity and efficiency in labeling.

Biological Applications

- Protein Labeling : this compound is extensively used for labeling proteins in various cellular contexts. The ability to label proteins allows researchers to track protein interactions and dynamics within cells.

- Affinity Purification : The biotin moiety enables the subsequent purification of labeled proteins using streptavidin or avidin, which bind biotin with high affinity. This property is crucial for isolating specific proteins from complex mixtures.

- Metabolic Labeling : In metabolic labeling studies, this compound can be used to visualize newly synthesized proteins or modified biomolecules in living cells.

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in tracking protein interactions within live cells. Researchers treated HeLa cells with an azide-tagged protein and subsequently applied this compound. The labeled proteins were then isolated using streptavidin beads, allowing for mass spectrometry analysis to identify interaction partners.

Case Study 2: Metabolic Labeling in Cancer Research

In cancer research, this compound was utilized to label glycoproteins in A549 lung cancer cells. The study involved treating cells with a non-canonical amino acid bearing an azide group followed by the application of this compound. Western blot analysis revealed dose-dependent labeling, confirming the compound's efficacy in metabolic labeling applications.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Labeling Efficiency : Studies indicate that this compound provides high labeling efficiency compared to other biotinylation reagents, particularly in complex biological samples .

- Stability of Conjugates : The stability of the triazole linkage formed between this compound and azide-containing biomolecules has been shown to be robust under physiological conditions .

- Hydrophilicity and Accessibility : The PEG linker enhances the hydrophilicity of labeled molecules, improving their solubility and accessibility during detection processes .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.